molecular formula C17H15N2O3S- B11824695 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline

7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline

Cat. No.: B11824695
M. Wt: 327.4 g/mol
InChI Key: SYNNFMRHXHKDSQ-UHFFFAOYSA-M
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Description

7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a methoxy group at the 7th position and a sulfinatoamino-methylphenyl group at the 4th position of the quinoline ring, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxyquinoline with 4-[(sulfinatoamino)methyl]phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene or DMF. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfinatoamino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses . The presence of the methoxy and sulfinatoamino groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H15N2O3S-

Molecular Weight

327.4 g/mol

IUPAC Name

7-methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline

InChI

InChI=1S/C17H16N2O3S/c1-22-14-6-7-16-15(8-9-18-17(16)10-14)13-4-2-12(3-5-13)11-19-23(20)21/h2-10,19H,11H2,1H3,(H,20,21)/p-1

InChI Key

SYNNFMRHXHKDSQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)[O-]

Origin of Product

United States

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